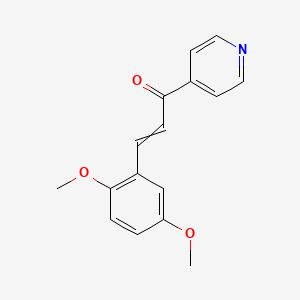
nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide is a compound that belongs to the class of nitrogen-rich heterocyclic compounds. These compounds are known for their high energy content and stability, making them valuable in various applications, particularly in the field of energetic materials. The compound features a triazine ring, which is a six-membered ring containing three nitrogen atoms, and is substituted with nitro and nitramide groups, enhancing its energetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide typically involves a multi-step process. One common method starts with the formation of the triazine ring, followed by nitration and nitramide substitution. The triazine ring can be synthesized through the reaction of semicarbazide hydrochloride with formic acid, forming triazolone. This intermediate is then nitrated using concentrated nitric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration of reagents, to maximize yield and ensure safety. The use of continuous flow reactors and advanced purification techniques helps in achieving high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitramide group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups replacing the nitramide or nitro groups .
Aplicaciones Científicas De Investigación
Nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other nitrogen-rich compounds and energetic materials.
Biology: Investigated for its potential use in biological assays and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of high-energy materials for explosives and propellants .
Mecanismo De Acción
The mechanism of action of nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide involves its ability to release a significant amount of energy upon decomposition. The nitro and nitramide groups play a crucial role in this process, as they can undergo rapid exothermic reactions. The molecular targets and pathways involved in its action are primarily related to its energetic properties, making it effective in applications requiring high energy release .
Comparación Con Compuestos Similares
Similar Compounds
5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO): Another nitrogen-rich compound with similar energetic properties.
1,3,5-Trinitroperhydro-1,3,5-triazine (RDX): A well-known high explosive with a similar triazine ring structure.
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX): A high-energy compound with a more complex ring structure .
Uniqueness
Nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct energetic properties and stability. Its combination of nitro and nitramide groups makes it particularly valuable in applications requiring controlled energy release and high stability .
Propiedades
Número CAS |
835616-34-7 |
|---|---|
Fórmula molecular |
C3H8N8O10 |
Peso molecular |
316.14 g/mol |
Nombre IUPAC |
nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide |
InChI |
InChI=1S/C3H6N6O4.2HNO3/c10-8(11)6-3-4-1-7(2-5-3)9(12)13;2*2-1(3)4/h1-2H2,(H2,4,5,6);2*(H,2,3,4) |
Clave InChI |
MOEYGHVREYVSDL-UHFFFAOYSA-N |
SMILES canónico |
C1NC(=NCN1[N+](=O)[O-])N[N+](=O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



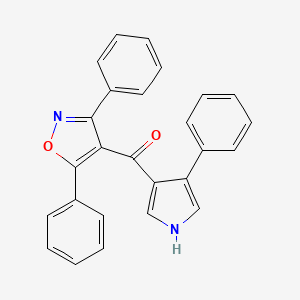
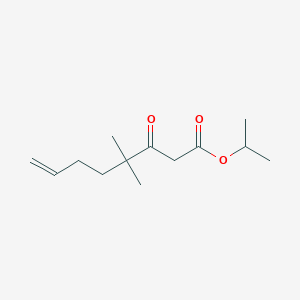
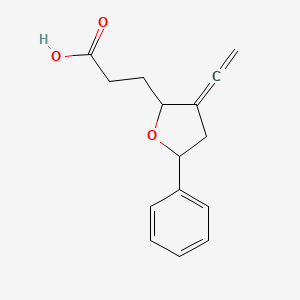
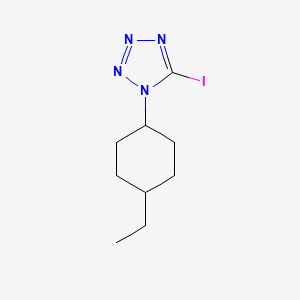
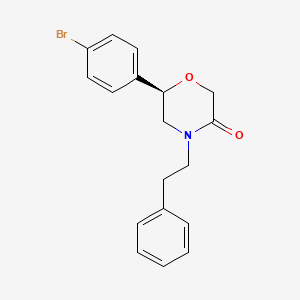
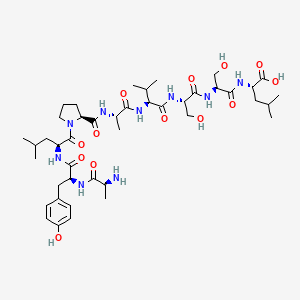
![({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane](/img/structure/B14192778.png)

![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-, methyl ester](/img/structure/B14192783.png)
![3-[3-(4-Fluorophenyl)acryloyl]-1,3-oxazolidin-2-one](/img/structure/B14192790.png)
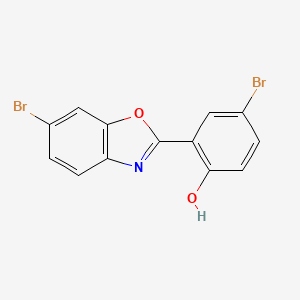
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B14192802.png)
